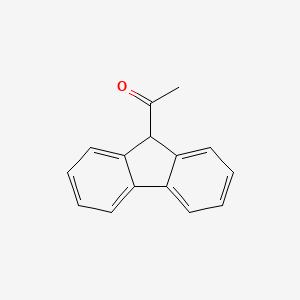

1-(9H-fluoren-9-yl)ethan-1-one

Description

1-(9H-Fluoren-9-yl)ethan-1-one is a fluorene-derived ketone characterized by an acetyl group attached to the 9-position of the fluorene core. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of polycyclic aromatic hydrocarbons (PAHs) and functionalized fluorenyl derivatives. Its synthesis involves the reaction of 2-chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethan-1-one with LiI and BF₃•Et₂O in tetrahydrofuran (THF), yielding a pure product with a melting point of 122–123°C and a high yield of 91% . The presence of chlorine substituents at the 2- and 7-positions on the fluorene ring enhances its reactivity, making it a versatile precursor for further functionalization.

Properties

IUPAC Name |

1-(9H-fluoren-9-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O/c1-10(16)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTKCBQHKADUMRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60463359 | |

| Record name | Ethanone, 1-(9H-fluoren-9-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60463359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3300-10-5 | |

| Record name | Ethanone, 1-(9H-fluoren-9-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60463359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(9H-fluoren-9-yl)ethan-1-one can be synthesized through several methods. One common approach involves the oxidation of 9H-fluorene using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in the presence of a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM). The reaction typically requires controlled conditions, including specific temperatures and reaction times, to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of environmentally friendly oxidizing agents and solvents is also a consideration in industrial production to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(9H-fluoren-9-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form fluorenone derivatives.

Common Reagents and Conditions

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or THF.

Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation, and alkyl halides for alkylation.

Major Products

Oxidation: Fluorenone derivatives.

Reduction: 1-(9H-fluoren-9-yl)ethanol.

Substitution: Nitrofluorenes, halofluorenes, and alkylfluorenes

Scientific Research Applications

1-(9H-fluoren-9-yl)ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(9H-fluoren-9-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity . In materials science, its electronic properties are exploited to enhance the performance of organic electronic devices .

Comparison with Similar Compounds

Substituent Effects on the Fluorene Core

The following table compares 1-(9H-fluoren-9-yl)ethan-1-one with structurally related compounds, emphasizing substituent effects on physical and chemical properties:

*Molecular weight calculated based on formula C₁₅H₁₀Cl₂O.

Functional Group Replacements

- Amine Derivative : 1-(9H-Fluoren-9-yl)ethan-1-amine (C₁₅H₁₅N, MW 209.29) replaces the ketone with an amine group, drastically altering polarity and enabling hydrogen bonding. This compound is used in pharmaceutical intermediates .

- Hydroxy Derivative : 1-(9-Hydroxy-9H-fluoren-9-yl)ethan-1-one introduces a hydroxyl group, increasing solubility in polar solvents and enabling coordination chemistry .

Stability and Handling

- 1-(9,9-Dimethyl-9H-fluoren-2-yl)ethanone requires storage at 2–8°C due to its sensitivity to thermal degradation, whereas the parent compound (this compound) is stable at room temperature .

- Chlorinated derivatives (e.g., 1-(2,7-dichloro-9H-fluoren-4-yl)ethan-1-one) may require inert atmospheres during synthesis to prevent dehalogenation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.